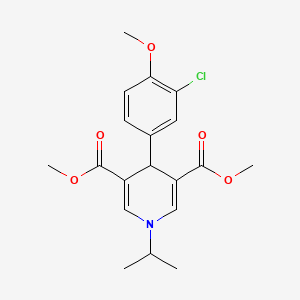

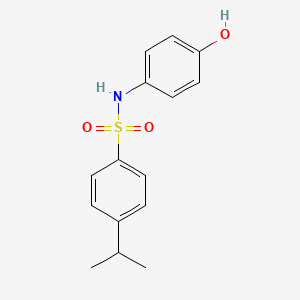

dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate and similar compounds typically involves Hantzsch condensation reactions. A notable example is the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, which was achieved via Hantzsch condensation of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation in the presence of iodine under solvent-free conditions (Zhang, Pan, & Liu, 2009).

Molecular Structure Analysis

Molecular structure analysis of dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate reveals complex arrangements and hydrogen-bonding patterns. Studies on similar compounds, such as dimethyl 5-amino-1-methoxy-2,3-pyridinedicarboxylate, show hydrogen-bonded ribbons and van der Waals contacts between the ribbons, indicating a tendency for such molecules to form structured aggregates (Low, Ferguson, Cobo, Melguizo, Nogueras, & Sánchez, 1996).

Chemical Reactions and Properties

The chemical reactions of dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can be diverse and intricate. For compounds with similar structures, reactions often involve key steps like Michael addition and condensation under specific conditions to yield a variety of products with significant molecular diversity (Sun, Zhu, Gong, & Yan, 2013).

Physical Properties Analysis

The physical properties of dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in various environments. While specific data on this compound may not be readily available, analysis of structurally similar compounds can provide insights into expected physical behaviors. For instance, the crystal structure analysis of related compounds helps elucidate their solid-state organization and potential interaction patterns (Shi et al., 2007).

Chemical Properties Analysis

The chemical properties of dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, including reactivity, stability, and interaction with other chemicals, are fundamental for its application in chemical synthesis and other areas. Research on similar compounds has highlighted the importance of understanding the reactivity of the pyridine ring and its substitutions, which can significantly influence the compound's chemical behavior and application potential (Liu, Ma, Liu, & Wang, 2014).

Applications De Recherche Scientifique

Nimodipine's Preferential Cerebrovascular Action

Nimodipine exhibits a distinct preferential action on cerebral blood vessels, enhancing cerebral blood flow without substantial decreases in blood pressure. This selective cerebrovascular dilation is attributed to its calcium antagonistic properties, making it potentially useful in the prophylaxis and treatment of cerebral vasospasm in humans (Kazda & Towart, 2005). Its efficacy extends to preventing impaired cerebral reperfusion caused by transient global cerebral ischemia.

Molecular Structure and Activity Relationships

The structural elucidation of nimodipine has contributed to understanding the activity relationships of 1,4-dihydropyridines, with the nitrophenyl ring being roughly normal to the dihydropyridine ring which adopts a boat conformation. Such structural insights are vital for the rational design of analogs with enhanced therapeutic profiles (Wang, Herbette, & Rhodes, 1989).

Effects on Peripheral Circulation

While nimodipine's action on cerebral vessels is well documented, its effects on peripheral circulation are less pronounced, making it a candidate for increasing cerebral blood flow with minimal impacts on overall blood pressure. This selective vasodilation suggests nimodipine's potential in managing conditions where enhanced cerebral perfusion is desired without systemic hypotensive effects (Hof et al., 1984).

Neuroprotective and Psychopharmacological Properties

Beyond vasodilation, nimodipine demonstrates neuroprotective and psychopharmacological properties, including influences on extrapyramidal systems, defensive behavior, and chemically induced seizures. These effects, characterized by the prevention of retrograde amnesia and mitigation of behavioral disturbances following cerebral ischemia, highlight nimodipine's potential in neurological and psychiatric therapeutic applications (Hoffmeister et al., 1982).

Propriétés

IUPAC Name |

dimethyl 4-(3-chloro-4-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO5/c1-11(2)21-9-13(18(22)25-4)17(14(10-21)19(23)26-5)12-6-7-16(24-3)15(20)8-12/h6-11,17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTDRKSIOTYUOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)